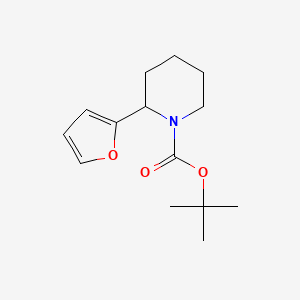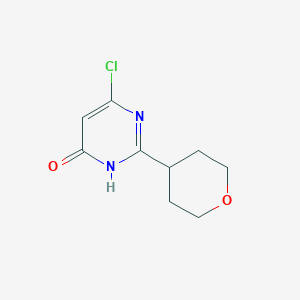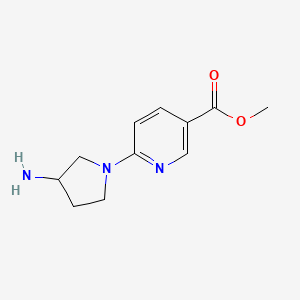
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Méthodes De Préparation
The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzyl chloride with piperidine to form the intermediate (2,5-dichlorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and hydrogen chloride to yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Applications De Recherche Scientifique
(1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and ion channels .
Comparaison Avec Des Composés Similaires
Similar compounds to (1-(2,5-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride include other piperidine derivatives such as:
- (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(4-Bromobenzyl)piperidin-4-yl)methanamine hydrochloride
These compounds share structural similarities but differ in the position and type of substituents on the benzyl ring. The unique substitution pattern in this compound contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H19Cl3N2 |
|---|---|
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-1-2-13(15)11(7-12)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H |
Clé InChI |
AKHGKTDCUBNWPF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)

![Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11790392.png)



![2-(1-Methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11790405.png)

